ethyl 2-[(2Z)-2-{[2-(acetylsulfanyl)acetyl]imino}-6-methyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate
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Overview
Description
Ethyl 2-[(2Z)-2-{[2-(acetylsulfanyl)acetyl]imino}-6-methyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is a complex organic compound featuring a benzothiazole ring. Benzothiazoles are known for their diverse biological activities and are often found in various pharmacologically active compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[(2Z)-2-{[2-(acetylsulfanyl)acetyl]imino}-6-methyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(2Z)-2-{[2-(acetylsulfanyl)acetyl]imino}-6-methyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate can undergo various chemical reactions, including:
Oxidation: This reaction can modify the sulfur-containing groups, potentially leading to sulfoxides or sulfones.
Reduction: Reduction reactions can target the imino group, converting it to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzothiazole ring.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve controlled temperatures and pH to ensure selective reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to sulfoxides or sulfones, while reduction can yield amines .
Scientific Research Applications
Ethyl 2-[(2Z)-2-{[2-(acetylsulfanyl)acetyl]imino}-6-methyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 2-[(2Z)-2-{[2-(acetylsulfanyl)acetyl]imino}-6-methyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate involves its interaction with specific molecular targets. The benzothiazole ring can interact with various enzymes and receptors, modulating their activity. The acetylsulfanyl and acetyl groups can also play a role in its biological activity by influencing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a similar benzothiazole ring.
Ritonavir: An antiretroviral drug that also contains a benzothiazole moiety.
Abafungin: An antifungal drug with a related structure.
Uniqueness
Ethyl 2-[(2Z)-2-{[2-(acetylsulfanyl)acetyl]imino}-6-methyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Biological Activity
Ethyl 2-[(2Z)-2-{[2-(acetylsulfanyl)acetyl]imino}-6-methyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is a complex organic compound with potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings, focusing on its antioxidative, anti-inflammatory, and cytoprotective effects.
Chemical Structure and Properties
The compound features a benzothiazole core structure, which is known for its diverse biological activities. The presence of the acetylsulfanyl group and the imino linkage enhances its reactivity and potential interactions with biological targets.
Structural Formula
The structural formula can be represented as follows:
This formula indicates the presence of carbon (C), hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S) atoms.
Antioxidative Properties
Recent studies have shown that similar compounds in the benzothiazole family exhibit significant antioxidative effects. For instance, KHG21834, a related compound, demonstrated protective effects against amyloid beta-induced oxidative stress in neuronal cells. It restored glutathione levels and enhanced the activities of key antioxidant enzymes such as catalase and superoxide dismutase .
Key Findings:
- Protective Mechanism: The compound protects against oxidative damage by modulating signaling pathways involving NF-κB and β-catenin.
- Cellular Impact: Treatment with KHG21834 significantly reduced reactive oxygen species (ROS) production and protein oxidation in cultured neurons .
Anti-inflammatory Activity
Compounds with similar structural characteristics have been reported to exhibit anti-inflammatory properties. The ability to inhibit pro-inflammatory cytokines can be crucial in therapeutic applications for neurodegenerative diseases.
Research Insights:
- Microglial Activation: Studies indicate that KHG21834 reduces microglial activation induced by amyloid beta, suggesting a potential role in mitigating neuroinflammation associated with Alzheimer's disease .
Cytoprotective Effects
The compound's structure suggests potential cytoprotective effects against various stressors. Benzothiazole derivatives are often investigated for their ability to protect cells from apoptosis induced by toxic agents.
Case Study:
In a study involving primary cortical neurons, pretreatment with KHG21834 prevented cell death caused by amyloid beta exposure. This highlights the compound's potential as a neuroprotective agent .
Data Summary
Biological Activity | Mechanism | Outcome |
---|---|---|
Antioxidative | Modulation of NF-κB and β-catenin pathways | Reduced ROS production, restored GSH levels |
Anti-inflammatory | Inhibition of microglial activation | Decreased pro-inflammatory cytokines |
Cytoprotective | Prevention of apoptosis in neuronal cells | Enhanced cell survival under stress |
Properties
IUPAC Name |
ethyl 2-[2-(2-acetylsulfanylacetyl)imino-6-methyl-1,3-benzothiazol-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S2/c1-4-22-15(21)8-18-12-6-5-10(2)7-13(12)24-16(18)17-14(20)9-23-11(3)19/h5-7H,4,8-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYQAJBNCMQBRND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=C(C=C(C=C2)C)SC1=NC(=O)CSC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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